2-Iodo-l-phenylalanine
Overview
Description
2-Iodo-l-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
This compound and 4-Iodo-l-phenylalanine were prepared from the corresponding iodo and bromo derivatives using the Cu (+)-assisted nucleophilic exchange . 4-Iodo-l-phenylalanine was additionally prepared by destannylation of the BOC-derivatized 4-tributylstannyl-L-phenylalanine . The radiochemical yields of this compound and 4-Iodo-l-phenylalanine by nucleophilic exchange were 52-74% and 65-85% respectively .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of phenylalanine, with an iodine substituent at position 2 in the benzene ring . This modification markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .
Chemical Reactions Analysis
In chemical reactions, this compound follows the halogen sequence (F<Cl<Br<I<At) whereas 4-Iodo-l-phenylalanine elutes between 4-Br-L-phenylalanine and 4-I-L-phenylalanine .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 391.21 . It is a white to off-white powder with a melting point of 157-163°C .
Scientific Research Applications
Protein Structure Determination : 2-Iodo-L-phenylalanine (iodoPhe) is used for site-specific incorporation into proteins to facilitate structural studies. This approach helps in single-wavelength anomalous dispersion experiments on in-house X-ray sources, without perturbing the protein structure significantly (Xie et al., 2004).
Medical Imaging : Radiolabeled forms of this compound, such as I-124 iodo-L-phenylalanine, are used in positron emission tomography (PET) imaging for brain tumors. This tracer allows accurate diagnosis and postoperative control in patients with gliomas (Farmakis et al., 2008).
Metabolic Engineering : The compound is significant in metabolic engineering for the production of L-Phenylalanine, an essential amino acid. Research includes optimizing enzyme concentrations in the shikimate pathway for increased phenylalanine yield (Ding et al., 2016).
Tumor Imaging and Therapy : Its radiolabeled versions, like [125I]-2-iodo-L-phenylalanine, are explored as tumor-specific tracers for Single Photon Emission Computed Tomography (SPECT), particularly in rhabdomyosarcoma cell models (Mertens et al., 2004).
Radiotherapy Evaluation : [123I]-2-iodo-L-phenylalanine SPECT is proposed as a tool to monitor tumor response to radiotherapy in early phases (Kersemans et al., 2008).
Biosynthesis and Metabolic Studies : this compound is studied in the context of biosynthesis and metabolic pathways in various organisms, such as Escherichia coli and Saccharomyces cerevisiae, for the efficient production of L-phenylalanine and its derivatives (Liu et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-Iodo-l-phenylalanine (2-I-Phe) is the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is predominantly expressed in specific tissues, making it a promising target for drug delivery .
Mode of Action
2-I-Phe interacts with LAT1 by improving its affinity and selectivity compared to the parent amino acid, phenylalanine . This interaction is facilitated by an iodine substituent at position 2 in the benzene ring of the 2-I-Phe molecule . This increased affinity and selectivity come at the cost of reduced transport velocity .
Biochemical Pathways
The LAT1 transporter is part of the amino acid transport system L, which transports large neutral amino acids with branched or aromatic side chains . By selectively interacting with LAT1, 2-I-Phe can influence the transport of these amino acids, potentially affecting various biochemical pathways that rely on these molecules .
Result of Action
The primary result of 2-I-Phe’s action is its high and specific uptake in tumor cells . This is due to the overexpression of LAT1 in many tumor types . Therefore, 2-I-Phe can be used as a diagnostic agent for tumors .
Action Environment
The action of 2-I-Phe is influenced by the expression levels of LAT1 in different tissues . Environmental factors that affect LAT1 expression could therefore influence the action, efficacy, and stability of 2-I-Phe.
Safety and Hazards
Future Directions
2-Iodo-l-phenylalanine, with an iodine substituent at position 2 in the benzene ring, markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine . This finding emphasizes the potential of this compound as a promising LAT1-selective component, providing a basis for the development of LAT1-targeting compounds based on its structural framework .
Biochemical Analysis
Biochemical Properties
2-Iodo-l-phenylalanine has been found to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .
Cellular Effects
In cellular processes, this compound has shown to influence cell function. It has been observed to have a significant impact on the transport velocity of LAT1, albeit at the cost of reduced transport velocity . This suggests that this compound may play a role in modulating cellular uptake of large neutral amino acids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with LAT1. The iodine substituent at position 2 in the benzene ring of the molecule is thought to contribute to its improved affinity and selectivity for LAT1 .
Temporal Effects in Laboratory Settings
It has been suggested that the compound may have long-term effects on cellular function due to its interaction with LAT1 .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the transport of large neutral amino acids, primarily through its interaction with LAT1
Transport and Distribution
This compound is transported within cells and tissues primarily through its interaction with LAT1
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with LAT1, a transmembrane protein
Properties
IUPAC Name |
(2S)-2-amino-3-(2-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXVGLPBXYBDDM-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167817-55-2 | |
Record name | 2-Iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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